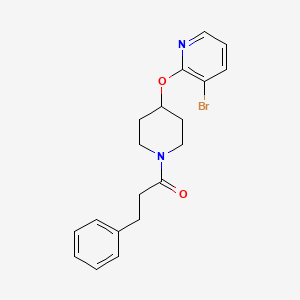

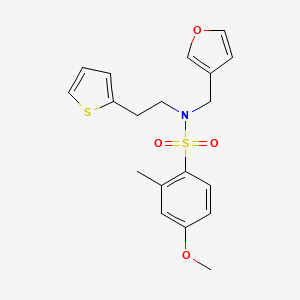

![molecular formula C18H13ClN2O3S2 B2643562 Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate CAS No. 477537-66-9](/img/structure/B2643562.png)

Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate”, there are general strategies for the synthesis of thiophene derivatives. For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications

Synthesis and Characterization Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate is a compound related to benzo[b]thiophene derivatives. These compounds are synthesized and characterized for various applications in chemistry and materials science. For example, Sedlák et al. (2008) describe the synthesis and characterization of substituted benzo[b]thiophene derivatives, highlighting their potential in different chemical reactions and applications (Sedlák et al., 2008).

Antimicrobial and Analgesic Activities Some derivatives of benzo[b]thiophene, such as those related to the compound , have been studied for their antimicrobial and analgesic activities. Kumara et al. (2009) synthesized and screened benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles for these properties, indicating potential pharmaceutical applications (Kumara et al., 2009).

Metal-Organic Frameworks and Luminescence Sensing Benzo[b]thiophene derivatives have been used in the development of metal-organic frameworks (MOFs) for luminescence sensing and environmental applications. For instance, Zhao et al. (2017) constructed thiophene-based MOFs capable of sensing environmental contaminants such as Hg(II) and Cu(II) (Zhao et al., 2017).

Photochemical Degradation Studies Research has also been conducted on the photochemical degradation of benzo[b]thiophene derivatives, which is relevant in understanding the environmental fate of crude oil components. Andersson and Bobinger (1996) studied the degradation of methylated benzothiophenes in aqueous solutions, providing insights into their behavior in marine environments following oil spills (Andersson & Bobinger, 1996).

Nonlinear Optical Properties The compound and its related derivatives have been explored for their nonlinear optical (NLO) properties. Ashfaq et al. (2021) synthesized acyl thiourea derivatives, including those related to benzo[b]thiophene, and studied their NLO properties, indicating potential applications in materials science (Ashfaq et al., 2021).

Solar Cell Applications Derivatives of benzo[b]thiophene, including those similar to this compound, have been used in the synthesis of materials for solar cell applications. Park et al. (2017) developed a polymer incorporating methyl thiophene for use in nonfullerene-type polymer solar cells, highlighting the role of such compounds in renewable energy technology (Park et al., 2017).

Properties

IUPAC Name |

methyl 3-[(4-chlorobenzoyl)carbamothioylamino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3S2/c1-24-17(23)15-14(12-4-2-3-5-13(12)26-15)20-18(25)21-16(22)10-6-8-11(19)9-7-10/h2-9H,1H3,(H2,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYGOSQONRAUKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

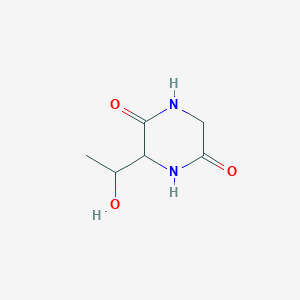

![3-(4-Methoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2643479.png)

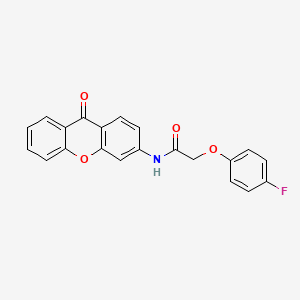

![N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2643482.png)

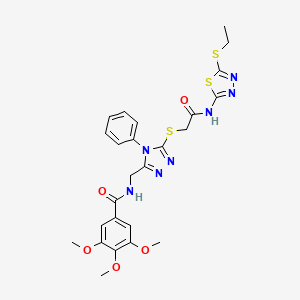

![Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2643484.png)

![5-((2-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643485.png)

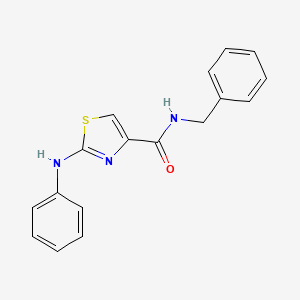

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2643490.png)

![8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2643493.png)

![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B2643501.png)